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Compound of Interest

Compound Name: 4-Phenylbut-2-enoic acid

Cat. No.: B8713360

In-Depth Technical Guide to 4-Phenylbut-2-enoic
Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Phenylbut-2-enoic acid,
focusing on its chemical identity, molecular structure, physicochemical properties, and
synthesis. This document is intended to serve as a foundational resource for professionals in
research and development.

Chemical Identity and Molecular Structure

4-Phenylbut-2-enoic acid is an unsaturated carboxylic acid. The most common and stable
isomer is the (E)-isomer, also known as (E)-y-Phenylcrotonic acid.

Molecular Formula: C10H100:2
Molecular Weight: 162.19 g/mol [1]
CAS Numbers:

e (E)-isomer: 60341-39-1, 2243-52-9

e (2Z)-isomer: A CAS number for the (Z)-isomer is not consistently reported in major databases.
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Canonical SMILES: C1=CC=C(C=C1)C/C=C/C(=0)0[2]

INChl Key: SCBUQIQXUBOQAI-XBXARRHUSA-N[2]

2D Molecular Structure:

Caption: 2D Molecular Structure of 4-Phenylbut-2-enoic acid.

Physicochemical Properties

Quantitative data for (E)-4-Phenylbut-2-enoic acid is summarized below. Spectroscopic data
from primary literature is not readily available; therefore, this section presents predicted values
and data from chemical suppliers.

Property Value Source
Physical State White to off-white solid [1]
Melting Point 88 °C [1]
Boiling Point 330.2 £ 21.0 °C (Predicted) [1]
Density 1.130 + 0.06 g/cm3 (Predicted) [1]

pKa 4.72 £ 0.10 (Predicted) [1]
LogP 2.37 (Predicted)

Note: Spectroscopic data such as *H NMR, 3C NMR, IR, and Mass Spectrometry for 4-
Phenylbut-2-enoic acid are not consistently reported in peer-reviewed literature. Researchers
should perform their own analytical characterization to confirm the identity and purity of the
compound.

Synthesis of (E)-4-Phenylbut-2-enoic Acid

A direct and effective method for the synthesis of (E)-4-Phenylbut-2-enoic acid is the Doebner
modification of the Knoevenagel condensation. This reaction involves the condensation of an
aldehyde with malonic acid using pyridine as a catalyst and solvent, which facilitates a
subsequent decarboxylation to yield the a,B3-unsaturated carboxylic acid.
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Synthesis Workflow

The logical workflow for the Doebner condensation synthesis is outlined below.
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Caption: Workflow for the synthesis of (E)-4-Phenylbut-2-enoic acid via Doebner
Condensation.

Experimental Protocol

The following is a representative experimental protocol adapted from procedures for similar
Doebner condensations.[3]

Materials:

e Phenylacetaldehyde

» Malonic acid

e Pyridine

e 6M Hydrochloric acid (HCI)
o Deionized water

o Ethanol (for recrystallization)
Procedure:

e Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux
condenser, combine phenylacetaldehyde (1.0 eq) and malonic acid (1.2 eq).

e Solvent and Catalyst Addition: Add pyridine (e.g., 3-5 mL per gram of aldehyde) to the flask.
The pyridine acts as both the solvent and the base catalyst.

» Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction
can be monitored by Thin Layer Chromatography (TLC).

o Work-up: After cooling to room temperature, slowly pour the reaction mixture into an ice-cold
solution of 6M HCI. This will neutralize the pyridine and precipitate the carboxylic acid
product.
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« |solation: Collect the resulting precipitate by vacuum filtration and wash the solid with cold
deionized water to remove any remaining salts.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
system, such as ethanol/water, to yield pure (E)-4-Phenylbut-2-enoic acid.

o Characterization: The final product should be dried under vacuum and characterized by
melting point determination and spectroscopic methods (NMR, IR, MS).

Biological Activity and Applications in Drug
Development

As of the date of this guide, there is no significant peer-reviewed literature detailing the specific
biological activities or signaling pathway interactions of 4-Phenylbut-2-enoic acid itself.

However, the structural motif of an a,B-unsaturated carboxylic acid attached to a phenyl group
is a common feature in various biologically active molecules and serves as a valuable synthetic
intermediate. Derivatives of this core structure, particularly those with additional functional
groups, have been investigated for various therapeutic applications. For example, some more
complex derivatives containing the 4-oxo-4-phenylbut-2-enoic acid backbone have been
synthesized and evaluated for moderate anti-inflammatory, analgesic, and antimicrobial
activities.

Professionals in drug development may consider 4-Phenylbut-2-enoic acid as a versatile
starting material or fragment for the synthesis of more complex molecules with potential
therapeutic value. Its utility lies in the reactivity of the carboxylic acid and the carbon-carbon
double bond, which allow for a wide range of chemical modifications.

Conclusion

4-Phenylbut-2-enoic acid, particularly the (E)-isomer, is a well-defined chemical entity with
established synthetic routes. While its own biological activity is not extensively documented, its
structure represents a valuable scaffold for medicinal chemistry and drug discovery. The
provided synthesis protocol offers a reliable method for its preparation, enabling further
research into its properties and potential applications. It is recommended that any researcher
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working with this compound perform thorough analytical characterization to confirm its structure
and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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